N-[2-(3-aminophenoxy)ethyl]acetamide

Catalog No.
S825937
CAS No.
1171153-22-2
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3-aminophenoxy)ethyl]acetamide

CAS Number

1171153-22-2

Product Name

N-[2-(3-aminophenoxy)ethyl]acetamide

IUPAC Name

N-[2-(3-aminophenoxy)ethyl]acetamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6,11H2,1H3,(H,12,13)

InChI Key

GVNLXWVRJKGZLN-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC1=CC=CC(=C1)N

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)N

N-[2-(3-aminophenoxy)ethyl]acetamide is a chemical compound characterized by its unique structure, which includes an acetamide functional group attached to a phenoxyethyl moiety. Its molecular formula is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, and it features a 3-aminophenoxy group that contributes to its biological activity and potential applications in medicinal chemistry. The compound is notable for its role as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry .

Typical of amides and phenolic compounds:

  • Formation of Amides: The compound can be synthesized through the reaction of an amine with a carboxylic acid derivative, such as acetic acid, leading to the formation of an amide bond. This reaction often requires activation of the carboxylic acid to enhance reactivity .
  • Aromatic Substitution: The presence of the amino group on the aromatic ring allows for electrophilic aromatic substitution reactions, which can modify the phenolic structure or introduce new substituents .
  • Reduction Reactions: The compound can undergo reduction processes, transforming nitro groups to amines or modifying carbonyl functionalities under specific conditions .

N-[2-(3-aminophenoxy)ethyl]acetamide exhibits various biological activities, primarily due to its structural features. It has been studied for its potential as:

  • Antimicrobial Agent: Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that N-[2-(3-aminophenoxy)ethyl]acetamide may possess similar properties.
  • Anti-inflammatory Properties: Research indicates that derivatives of aminophenylacetamides can exhibit anti-inflammatory effects, making this compound a candidate for further pharmacological studies .

The synthesis of N-[2-(3-aminophenoxy)ethyl]acetamide typically involves several steps:

  • Preparation of the Aminophenol: The starting material, 3-aminophenol, is reacted with an alkylating agent to form the phenoxyethyl derivative.
  • Acetylation: The phenoxyethylamine is then acetylated using acetic anhydride or acetic acid in the presence of a catalyst like triethylamine, leading to the formation of N-[2-(3-aminophenoxy)ethyl]acetamide.
  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity levels .

N-[2-(3-aminophenoxy)ethyl]acetamide has several applications:

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
  • Research Tool: In biochemical research, it can be used as a probe to study enzyme interactions or cellular pathways involving phenolic compounds .

Studies on N-[2-(3-aminophenoxy)ethyl]acetamide's interactions reveal its potential binding affinity for specific receptors or enzymes. Interaction studies often involve:

  • Receptor Binding Assays: Evaluating how well the compound binds to biological targets, which can provide insights into its mechanism of action.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential and safety profile .

Several compounds share structural similarities with N-[2-(3-aminophenoxy)ethyl]acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(3-Aminophenyl)acetamideC8H10N2OC_{8}H_{10}N_{2}OLacks ethyl group; primarily used as an intermediate.
2-(3-Aminophenoxy)-N-ethylacetamideC10H14N2O2C_{10}H_{14}N_{2}O_{2}Similar structure; used in proteomics research .
N-(2-Ethylphenyl)acetamideC10H13NOC_{10}H_{13}NODifferent aromatic substitution; varied biological activity.

Uniqueness

N-[2-(3-aminophenoxy)ethyl]acetamide stands out due to its specific combination of an acetamide group with a 3-aminophenoxy moiety, which may enhance its biological activity compared to related compounds. Its unique structure allows it to participate in diverse

N-[2-(3-Aminophenoxy)ethyl]acetamide features a central ethyl spacer linking a 3-aminophenoxy group to an acetamide functional group. Key physicochemical properties include:

PropertyValue
Molecular Formula$$ \text{C}{10}\text{H}{14}\text{N}2\text{O}2 $$
Molecular Weight194.23 g/mol
SMILESCC(=O)NCCOC1=CC=CC(=C1)N
Hydrogen Bond Donors2 (amide NH, aromatic NH2)
Hydrogen Bond Acceptors3 (amide O, ether O, aromatic NH2)

The 3-aminophenoxy group facilitates π-π stacking and hydrogen bonding, while the acetamide moiety enhances solubility in polar solvents.

Historical Context and Discovery

First reported in the early 2000s, N-[2-(3-Aminophenoxy)ethyl]acetamide gained prominence as a intermediate in kinase inhibitor synthesis. Early patents, such as US7094928B2 (2006), described analogous acetamides for CNS drug development, laying groundwork for its application in medicinal chemistry. The compound’s PubChem entry (CID 37979308) was established in 2009, reflecting growing interest in its synthetic utility.

Relevance in Contemporary Chemical Research

Recent studies highlight its role in:

  • Proteomics: Serving as a scaffold for affinity probes targeting BTK kinases.
  • Materials Science: Modifying polymer side chains to enhance thermal stability.
  • Catalysis: Acting as a ligand precursor in transition-metal complexes.

International Union of Pure and Applied Chemistry Name and Synonyms

The official International Union of Pure and Applied Chemistry name for this compound is N-[2-(3-aminophenoxy)ethyl]acetamide [1] [3]. This systematic nomenclature follows established conventions for naming complex amide compounds by identifying the substituent groups attached to the nitrogen atom of the acetamide functional group [1].

XLogP3

0.5

Dates

Last modified: 08-16-2023

Explore Compound Types